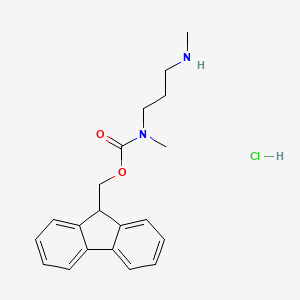
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: is a chemical compound with the molecular formula C20H25ClN2O2 and a molecular weight of 360.878 g/mol . It is a derivative of propane-1,3-diamine, where the amine groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amine groups during reactions .
Méthodes De Préparation
The synthesis of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl typically involves the following steps:
Starting Material: The synthesis begins with propane-1,3-diamine.
Methylation: The amine groups of propane-1,3-diamine are methylated to form N1,N3-dimethylpropane-1,3-diamine.
Fmoc Protection: The methylated diamine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Des Réactions Chimiques
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the amine groups.
Coupling Reactions: The exposed amine groups can participate in peptide coupling reactions, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection: The Fmoc group serves as a temporary protecting group for amines, which can be introduced and removed as needed during multi-step synthesis.
Applications De Recherche Scientifique
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups during the assembly of peptides.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Bioconjugation: It is employed in the conjugation of peptides and other biomolecules for various biochemical studies.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive compounds.
Mécanisme D'action
The primary mechanism of action of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl involves the protection of amine groups. The Fmoc group is introduced to the amine groups to prevent unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, exposing the amine groups for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.
Comparaison Avec Des Composés Similaires
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: can be compared with other similar compounds:
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Both compounds are used in peptide synthesis, but EDC is primarily a coupling reagent, while this compound is a protecting group.
N,N’-dimethyl-1,3-propanediamine: This compound lacks the Fmoc protecting group and is used in different contexts, such as in the production of dyes and resins.
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This compound is used to introduce the Fmoc protecting group to amines.
Propriétés
Formule moléculaire |
C20H25ClN2O2 |
|---|---|
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-21-12-7-13-22(2)20(23)24-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19,21H,7,12-14H2,1-2H3;1H |
Clé InChI |
PPINAFAUCFKNIM-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)
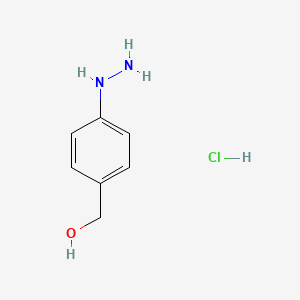
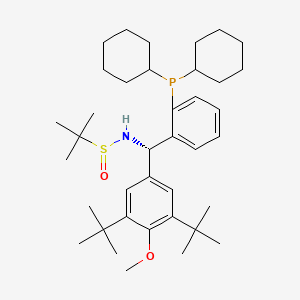
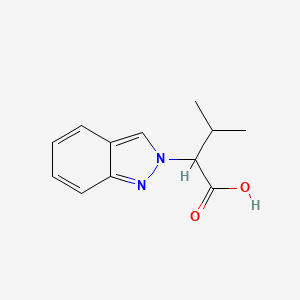
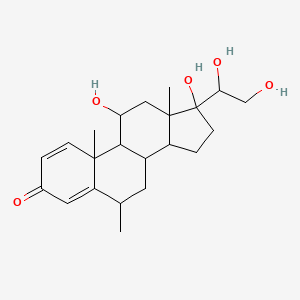
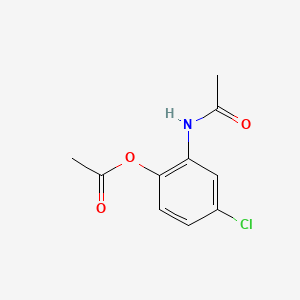
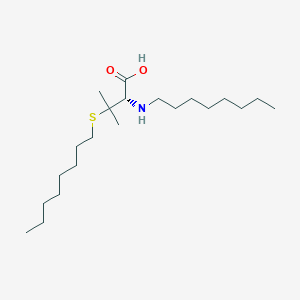
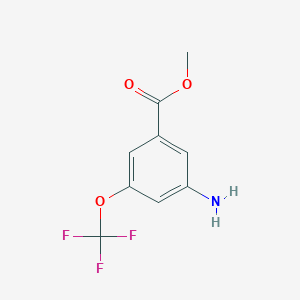
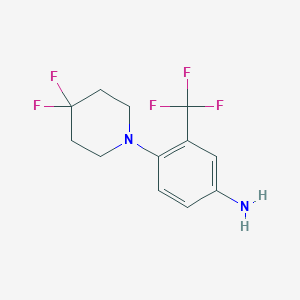
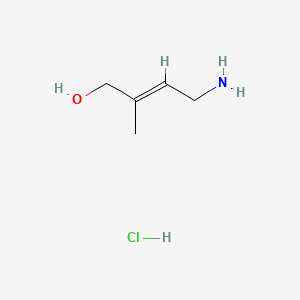
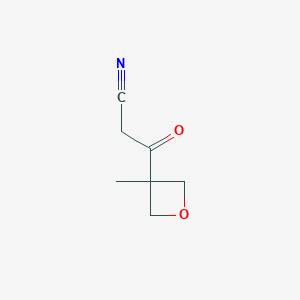
![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
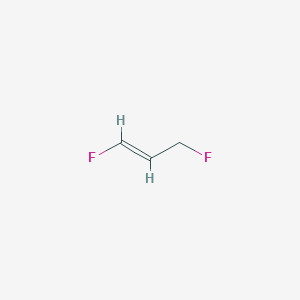
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
